molecular formula C9H17NO3 B10778447 7-Keto-8-aminopelargonic acid CAS No. 682799-71-9

7-Keto-8-aminopelargonic acid

Cat. No.: B10778447
CAS No.: 682799-71-9
M. Wt: 187.24 g/mol
InChI Key: GUAHPAJOXVYFON-ZETCQYMHSA-N
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Description

7-Keto-8-aminopelargonic acid, also known as 8-amino-7-oxononanoic acid, is an organic compound that plays a crucial role in the biosynthesis of biotin (vitamin B7). This compound is a white crystalline solid that is stable at room temperature and soluble in water. It is a key intermediate in the biotin biosynthesis pathway, which is essential for various metabolic processes in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Keto-8-aminopelargonic acid can be synthesized through the decarboxylative condensation of L-alanine and pimeloyl-CoA. This reaction is catalyzed by the enzyme this compound synthase (EC 2.3.1.47). The reaction conditions typically involve the use of pyridoxal phosphate as a cofactor .

Industrial Production Methods

In industrial settings, this compound is produced using biotechnological methods. The enzyme this compound synthase is overexpressed in microbial hosts such as Escherichia coli, which are then used to catalyze the reaction between L-alanine and pimeloyl-CoA. The product is subsequently purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-Keto-8-aminopelargonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Transamination: S-adenosyl-L-methionine is the primary reagent used in the transamination reaction. .

    Condensation: Common reagents for condensation reactions include primary amines and aldehydes.

Major Products Formed

Scientific Research Applications

7-Keto-8-aminopelargonic acid has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 7-keto-8-aminopelargonic acid involves its role as a substrate for the enzyme this compound synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form this compound, which is then converted to 7,8-diaminopelargonic acid by 7,8-diaminopelargonic acid aminotransferase. These reactions are essential steps in the biotin biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the biotin biosynthesis pathway. Unlike other similar compounds, it serves as a crucial intermediate that is essential for the production of biotin. Its ability to undergo specific enzyme-catalyzed reactions makes it a valuable compound for biochemical and industrial applications .

Properties

CAS No.

682799-71-9

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(8S)-8-amino-7-oxononanoic acid

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

GUAHPAJOXVYFON-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)CCCCCC(=O)O)N

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N

Origin of Product

United States

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